molecular formula C14H20ClNO4 B3963001 2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride

2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride

Cat. No.: B3963001
M. Wt: 301.76 g/mol
InChI Key: QAVGDTVOMNHHPE-UHFFFAOYSA-N
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Description

2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride is a chemical compound with the molecular formula C14H19NO4·HCl It is a derivative of benzoic acid and contains both morpholine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride typically involves the esterification of 3-methoxybenzoic acid with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: 2-morpholin-4-ylethyl 3-hydroxybenzoate.

    Reduction: 2-morpholin-4-ylethyl 3-methoxybenzyl alcohol.

    Substitution: 2-morpholin-4-ylethyl 3-substituted benzoate derivatives.

Scientific Research Applications

2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the methoxybenzoate moiety can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but it is believed that the compound can inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-ylethyl benzoate
  • 3-methoxybenzoic acid
  • 2-(morpholin-4-yl)ethanol

Uniqueness

2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride is unique due to the combination of its morpholine and methoxybenzoate functional groups. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-morpholin-4-ylethyl 3-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15;/h2-4,11H,5-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVGDTVOMNHHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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